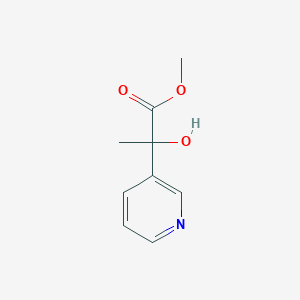

Methyl2-hydroxy-2-(pyridin-3-yl)propanoate

Description

Methyl 2-hydroxy-2-(pyridin-3-yl)propanoate is a pyridine-containing ester derivative characterized by a hydroxy group at the C2 position of the propanoate backbone and a pyridin-3-yl substituent. The compound’s structure suggests applications in medicinal chemistry (e.g., enzyme inhibition, ligand design) and organic synthesis, particularly due to the reactive hydroxy and ester moieties.

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

methyl 2-hydroxy-2-pyridin-3-ylpropanoate |

InChI |

InChI=1S/C9H11NO3/c1-9(12,8(11)13-2)7-4-3-5-10-6-7/h3-6,12H,1-2H3 |

InChI Key |

IZSSCXMVAPVMJH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN=CC=C1)(C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-2-(pyridin-3-yl)propanoate typically involves the esterification of 2-hydroxy-2-(pyridin-3-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl 2-hydroxy-2-(pyridin-3-yl)propanoate can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(pyridin-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.

Major Products Formed

Oxidation: Formation of 2-oxo-2-(pyridin-3-yl)propanoate.

Reduction: Formation of 2-hydroxy-2-(pyridin-3-yl)propanol.

Substitution: Formation of 2-chloro-2-(pyridin-3-yl)propanoate.

Scientific Research Applications

Methyl 2-hydroxy-2-(pyridin-3-yl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between methyl 2-hydroxy-2-(pyridin-3-yl)propanoate and related pyridine-propanoate derivatives:

Key Comparative Analysis

Functional Group Influence on Reactivity and Solubility: The hydroxy group in methyl 2-hydroxy-2-(pyridin-3-yl)propanoate (hypothetical) enhances polarity compared to non-hydroxylated analogs like methyl 2-(pyridin-3-yl)propanoate, likely increasing solubility in polar solvents and enabling hydrogen bonding in crystal lattices .

Synthetic Feasibility: Derivatives with bulky substituents (e.g., tert-butylamino in ) often require multistep syntheses with lower yields (27% in ), whereas simpler esters (e.g., methyl 2-(pyridin-3-yl)propanoate) are more straightforward to prepare . Chromatography-free optimizations (e.g., in ) highlight strategies to improve scalability for industrial applications .

Spectral and Structural Characterization :

- Hydroxy and methylene groups (as in ) produce distinct IR absorptions (e.g., 1750 cm⁻¹ for acetylated hydroxy) and NMR signals (δ 5.78 ppm for CHOAc), aiding in structural validation .

- Crystallographic tools like SHELX remain critical for resolving complex structures, though the target compound’s crystallization behavior would depend on hydrogen-bonding networks .

Biological and Industrial Relevance: Pyridine-propanoate esters are versatile in drug discovery; for example, methyl 3-((pyridin-2-ylthio)sulfonyl)propanoate serves as a probe for studying post-translational modifications . The absence of safety data for methyl 2-(pyridin-3-yl)propanoate underscores the need for rigorous toxicity profiling before therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.